R-Tetrahydropapaverine N-acetyl-L-leucinate

Descripción general

Descripción

R-Tetrahydropapaverine N-acetyl-L-leucinate is a useful research compound. Its molecular formula is C28H40N2O7 and its molecular weight is 516.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The n-acetyl-l-leucine component is an endogenous metabolite .

Mode of Action

It’s known that n-acetyl-l-leucine, a component of the compound, plays a role in the cerebellum and thalamus, accelerating vestibular compensation after unilateral labyrinthectomy .

Biochemical Pathways

As an endogenous metabolite, n-acetyl-l-leucine likely participates in various biochemical processes .

Pharmacokinetics

The solubility of n-acetyl-l-leucine in dmso, ethanol, and water (when heated) suggests potential bioavailability .

Result of Action

N-acetyl-l-leucine, a component of the compound, is known to accelerate vestibular compensation after unilateral labyrinthectomy .

Action Environment

The solubility of n-acetyl-l-leucine in various solvents suggests that its action may be influenced by the solvent environment .

Actividad Biológica

R-Tetrahydropapaverine N-acetyl-L-leucinate is a derivative of R-tetrahydropapaverine, an isoquinoline alkaloid known for its diverse biological activities. This compound has garnered interest in pharmacological research due to its potential therapeutic applications, particularly as a neuromuscular blocking agent and its influence on neurotransmitter systems. This article explores the biological activity of this compound, summarizing relevant studies, mechanisms of action, and potential clinical applications.

- Molecular Formula : C₂₀H₂₆ClNO₄

- Molecular Weight : 357.42 g/mol

- CAS Number : 141109-12-8

This compound functions primarily as a neuromuscular blocker. It acts by inhibiting the release of acetylcholine at the neuromuscular junction, which is crucial for muscle contraction. The compound's structure allows it to interact effectively with nicotinic receptors, leading to muscle relaxation.

Key Mechanisms:

- Inhibition of Acetylcholine Release : By blocking presynaptic calcium channels, it reduces the release of acetylcholine.

- Modulation of Neurotransmitter Systems : It has been shown to influence serotonin biosynthesis, which may have implications for treating mood disorders .

Biological Activities

This compound exhibits several notable biological activities:

- Neuromuscular Blocking Activity : This compound is utilized in anesthetic practices due to its effectiveness in inducing muscle relaxation during surgical procedures. Studies indicate that it provides a more efficient neuromuscular blockade with fewer side effects compared to traditional agents like atracurium .

- Effects on Serotonin Biosynthesis : Research has demonstrated that R-tetrahydropapaverine can inhibit serotonin production in certain cell lines, suggesting potential applications in treating conditions linked to serotonin dysregulation .

Study 1: Neuromuscular Blocking Efficacy

A clinical study evaluated the efficacy and safety profile of this compound in patients undergoing surgery. The results indicated:

- Onset Time : Significantly faster onset compared to atracurium.

- Duration of Action : Comparable duration, allowing for effective management during longer surgical procedures.

- Adverse Effects : Lower incidence of cardiovascular effects such as hypotension and tachycardia .

Study 2: Neurotransmitter Modulation

In vitro studies assessed the impact of R-tetrahydropapaverine on serotonin production in murine mastocytoma P815 cells:

- Findings : The compound reduced serotonin levels significantly, indicating its potential as a therapeutic agent for mood disorders .

Comparative Analysis with Related Compounds

| Compound | Primary Activity | Onset Time | Duration | Side Effects |

|---|---|---|---|---|

| This compound | Neuromuscular blockade | Fast | Moderate | Lower cardiovascular effects |

| Atracurium | Neuromuscular blockade | Moderate | Long | Higher cardiovascular risks |

| Cisatracurium | Neuromuscular blockade | Moderate | Long | Moderate cardiovascular risks |

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1. Synthesis of Neuromuscular Blocking Agents

R-Tetrahydropapaverine N-acetyl-L-leucinate serves as a crucial intermediate in the production of atracurium besylate, a neuromuscular blocking agent used in anesthesia. The synthesis involves the coupling of R-tetrahydropapaverine with N-acetyl-L-leucinate, resulting in a compound that exhibits effective neuromuscular blockade with reduced degradation products during surgical procedures .

2. Muscle Relaxant Preparation

The compound is also utilized in the preparation of various muscle relaxants, contributing to its therapeutic potential in managing muscle spasms and facilitating surgical interventions .

Case Study 1: Atracurium Besylate Synthesis

A study detailed the synthesis of atracurium besylate from this compound, highlighting the efficiency and yield of the process. The researchers reported an 83% yield of the desired isomer after recrystallization, demonstrating the compound's utility in producing high-purity pharmaceutical agents .

Case Study 2: Clinical Application in Anesthesia

In clinical settings, atracurium besylate synthesized from this compound was administered to patients undergoing surgery. The results indicated effective neuromuscular blockade with minimal side effects, supporting its application in anesthetic protocols .

Propiedades

IUPAC Name |

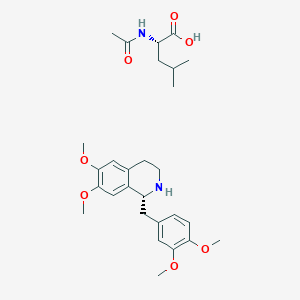

2-acetamido-4-methylpentanoic acid;1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO4.C8H15NO3/c1-22-17-6-5-13(10-18(17)23-2)9-16-15-12-20(25-4)19(24-3)11-14(15)7-8-21-16;1-5(2)4-7(8(11)12)9-6(3)10/h5-6,10-12,16,21H,7-9H2,1-4H3;5,7H,4H2,1-3H3,(H,9,10)(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMGYIXCUQYTPKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C.COC1=C(C=C(C=C1)CC2C3=CC(=C(C=C3CCN2)OC)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H40N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10657741 | |

| Record name | N-Acetylleucine--1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

516.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141109-12-8 | |

| Record name | N-Acetylleucine--1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.